

Applications of Thiomorpholine Derivatives in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: *tert*-Butyl thiomorpholine-4-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Replacing the oxygen atom of the well-known morpholine ring with sulfur alters the physicochemical properties, including size, lipophilicity, and metabolic stability.[1] This substitution provides medicinal chemists with a versatile tool to modulate a compound's pharmacokinetic and pharmacodynamic profiles.[2] The sulfur atom can exist in various oxidation states (sulfide, sulfoxide, and sulfone), further expanding the chemical space for optimization.[2] Thiomorpholine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, anti-diabetic, and antioxidant properties, making them a subject of intense investigation in drug discovery.[1][3]

Therapeutic Applications

Thiomorpholine derivatives have been successfully incorporated into molecules targeting a wide array of diseases. Their unique structural features allow for potent and selective interactions with various biological targets.[3][4]

Oncology

Thiomorpholine-containing compounds have shown significant promise as anticancer agents, primarily by targeting key signaling pathways involved in cell growth, proliferation, and survival. [1]

Inhibition of the PI3K/Akt/mTOR Pathway:

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is frequently dysregulated in many cancers.[1] Several potent inhibitors incorporating the thiomorpholine scaffold have been developed. A notable example is GDC-0941 (Pictilisib), a potent, orally bioavailable pan-Class I PI3K inhibitor that has been evaluated in clinical trials.[5][6][7] The thiomorpholine moiety in GDC-0941 contributes to its overall physicochemical properties and binding to the ATP pocket of the enzyme.

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PI3K/Akt/mTOR signaling pathway and inhibition by thiomorpholine derivatives.

Bruton's Tyrosine Kinase (BTK) Inhibition:

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway and a validated target for B-cell malignancies.[8] Novel BTK inhibitors incorporating a thiomorpholine moiety have been developed, demonstrating potent enzymatic inhibition.[9]

Table 1: Quantitative Data for Selected Anticancer Thiomorpholine Derivatives

Compound/Derivative	Target	IC50 / EC50	Cell Line / Assay	Reference
GDC-0941 (Pictilisib)	PI3K α	3 nM	Biochemical Assay	[6][7]
PI3K β	33 nM	Biochemical Assay	[6][7]	
PI3K δ	3 nM	Biochemical Assay	[6][7]	
PI3K γ	75 nM	Biochemical Assay	[6][7]	
U87MG Glioblastoma	-	In vivo xenograft	[5]	
Compound 10j	BTK	0.4 nM	Biochemical Assay	[9]
Ramos (B-cell leukemia)	7.75 μ M	Cell Proliferation	[9]	
Raji (B-cell leukemia)	12.6 μ M	Cell Proliferation	[9]	
ZSTK474 Analog (6s)	PI3K α	107 nM	Biochemical Assay	[10][11]
PI3K δ	137 nM	Biochemical Assay	[10]	
MEK	~350 nM	Biochemical Assay	[10][11]	
SET-2 Leukemia Cells	7.0 μ M	Cell Viability	[10][11]	

Infectious Diseases

The thiomorpholine scaffold is present in compounds developed to combat bacterial and viral infections.[\[12\]](#)

Antibacterial Agents:

Derivatives of the oxazolidinone class of antibiotics, where a thiomorpholine S-oxide or S,S-dioxide replaces the morpholine ring of Linezolid, have shown potent activity against Gram-positive bacteria.[\[4\]](#)[\[13\]](#) Sutezolid, a thiomorpholine-containing oxazolidinone, has been investigated for its activity against *Mycobacterium tuberculosis*.[\[1\]](#) Several novel thiomorpholine derivatives have demonstrated potent antitubercular activity against the H37Rv strain of *M. tuberculosis*, with MIC values as low as 1.56 µg/mL.[\[14\]](#)

Antiviral Agents (HIV):

Certain thiomorpholine derivatives have displayed excellent activity against HIV-1, with EC50 values in the nanomolar range, proving more effective than the non-nucleoside reverse transcriptase inhibitor Nevirapine.[\[4\]](#)

Table 2: Quantitative Data for Selected Anti-Infective Thiomorpholine Derivatives

Compound/Derivative	Organism / Target	MIC / EC50	Reference
Sutezolid Analogues	Haemophilus influenzae	Potent Activity	[13]
Moraxella catarrhalis	Potent Activity	[13]	
Dihydroquinoline 7f	<i>M. tuberculosis</i> H37Rv	1.56 µg/mL	[14]
Dihydroquinoline 7p	<i>M. tuberculosis</i> H37Rv	1.56 µg/mL	[14]
NNRTI Derivatives	HIV-1 Strain	58 to 87 nM	[4]

Other Therapeutic Areas

The versatility of the thiomorpholine scaffold extends to other areas of medicinal chemistry.[\[12\]](#)

- Anti-diabetic: Thiomorpholine-bearing compounds have been synthesized as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis, with IC₅₀ values in the low micromolar range.[4]
- Hypolipidemic and Antioxidant: Certain N-substituted thiomorpholine derivatives have been shown to inhibit lipid peroxidation and significantly decrease plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) in preclinical models.[12][15]
- Neurodegenerative Diseases: Due to their ability to cross the blood-brain barrier and modulate enzymes like acetylcholinesterase, thiomorpholine derivatives are being explored for their potential in treating neurodegenerative diseases.[16][17]

Table 3: Quantitative Data for Thiomorpholine Derivatives in Other Therapeutic Areas

Compound/Derivative	Target / Activity	IC ₅₀ / % Reduction	Model	Reference
DPP-IV Inhibitor 16c	DPP-IV Enzyme	3.40 μmol/L	In vitro	[4]
Hypolipidemic Cmpd 5	Triglyceride Reduction	80%	Triton-induced hyperlipidemic rats	[15]
Total Cholesterol Reduction	78%	Triton-induced hyperlipidemic rats	[15]	
LDL Reduction	76%	Triton-induced hyperlipidemic rats	[15]	
Lipid Peroxidation	7.5 μM (IC ₅₀)	Microsomal membrane lipids	[15]	

Experimental Protocols

Detailed and reproducible protocols are essential for the synthesis and evaluation of novel chemical entities.

Protocol 1: General Synthesis of a 4-Arylthiomorpholine Derivative

This protocol describes a common method for N-arylation of thiomorpholine via nucleophilic aromatic substitution.[18]

Objective: To synthesize 4-(4-nitrophenyl)thiomorpholine.

Materials:

- Thiomorpholine (10 mmol)
- 4-Fluoronitrobenzene (10 mmol)
- Triethylamine (TEA) (50 mmol)
- Acetonitrile (ACN) (15 mL)
- Ethyl acetate
- Deionized water
- Anhydrous sodium sulfate
- 50 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- Combine thiomorpholine (1 mL, 10 mmol) and triethylamine (7 mL, 50 mmol) in a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
- Dissolve 4-fluoronitrobenzene (10 mmol) in 15 mL of acetonitrile and add it to the flask.
- Stir the reaction mixture and heat it to 85 °C for 12 hours.
- After 12 hours, cool the reaction mixture to room temperature.

- Add 50 mL of deionized water to the flask and transfer the mixture to a separatory funnel.
- Extract the aqueous layer with ethyl acetate (3 x 60 mL).
- Combine the organic phases and dry them over anhydrous sodium sulfate.
- Filter the mixture to remove the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the final product.
- Characterize the product using NMR and mass spectrometry.

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analysis; analysis -> end_node; } /dot
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Workflow for the synthesis of 4-(4-nitrophenyl)thiomorpholine.

Protocol 2: In Vitro PI3K Enzyme Inhibition Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a PI3K isoform.

Objective: To quantify the inhibitory potency of a thiomorpholine derivative against a specific PI3K isoform (e.g., PI3K α).

Materials:

- Recombinant human PI3K enzyme
- PIP2 substrate
- ATP (containing $\gamma^{32}\text{P}$ -ATP for radiometric detection, or for use with ADP-Glo™ kinase assay)
- Test compound (thiomorpholine derivative) dissolved in DMSO
- Assay buffer (e.g., Tris-HCl, MgCl_2 , DTT)
- Kinase-Glo® or ADP-Glo™ Assay kit (Promega) for non-radiometric detection
- 96-well or 384-well plates
- Plate reader (luminometer)

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 μM to 1 nM final assay concentrations).
- Assay Setup:
 - Add assay buffer to the wells of a microplate.
 - Add the diluted test compound or DMSO (for vehicle control) to the appropriate wells.
 - Add the PI3K enzyme to all wells except the "no enzyme" control.
 - Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
- Reaction Initiation: Start the kinase reaction by adding a mixture of the lipid substrate (PIP2) and ATP.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The reaction should be within the linear range.

- Reaction Termination and Detection:
 - Stop the reaction by adding the detection reagent from the ADP-Glo™ kit (which depletes remaining ATP).
 - Add the second reagent (Kinase Detection Reagent) to convert the generated ADP to ATP, and then measure the light produced using a luminometer. The light signal is proportional to the ADP produced and thus to the kinase activity.
- Data Analysis:
 - Subtract the background signal ("no enzyme" control) from all other readings.
 - Normalize the data by setting the vehicle control (DMSO) as 100% activity and a high concentration of a known potent inhibitor as 0% activity.
 - Plot the normalized activity against the logarithm of the compound concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The thiomorpholine scaffold is a highly valuable asset in modern medicinal chemistry.^{[1][2]} Its favorable physicochemical properties and synthetic tractability have enabled the development of numerous biologically active compounds.^{[1][3]} The successful application of thiomorpholine derivatives in developing clinical candidates for oncology and infectious diseases highlights their therapeutic potential.^{[1][2]} The continued exploration of this versatile heterocycle in diverse therapeutic areas, coupled with detailed structure-activity relationship studies, will undoubtedly lead to the discovery of novel and effective therapies.^[2]

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